molecular formula C8H11N3O B1461185 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one CAS No. 46001-09-6

6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one

Cat. No.: B1461185
CAS No.: 46001-09-6
M. Wt: 165.19 g/mol
InChI Key: IQNFPZIIHKFPMG-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrimidoazepines This compound is characterized by a fused ring system that includes a pyrimidine ring and an azepine ring

Biochemical Analysis

Biochemical Properties

6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one plays a significant role in various biochemical reactions. It has been identified as a potent antagonist of the TRPV1 receptor, a protein involved in pain perception and inflammation . The interaction between this compound and TRPV1 involves binding to the receptor’s active site, thereby inhibiting its activity. This inhibition can lead to reduced pain and inflammation, making the compound a potential candidate for analgesic and anti-inflammatory therapies.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving calcium ions, due to its interaction with the TRPV1 receptor . By inhibiting TRPV1, the compound can modulate calcium influx into cells, affecting various downstream signaling pathways. This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with the TRPV1 receptor The compound fits into the receptor’s binding pocket, blocking the activation of TRPV1 by endogenous ligands This blockade prevents the receptor from opening its ion channel, thereby inhibiting calcium ion influx

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on TRPV1, leading to sustained reductions in pain and inflammation in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRPV1 without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in these metabolic processes, converting the compound into more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high TRPV1 expression, such as sensory neurons and inflammatory sites. This targeted distribution enhances its therapeutic potential by concentrating its effects where they are most needed.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the TRPV1 receptor . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one can be achieved through a multicomponent reaction involving the condensation of appropriate starting materials. One common method involves the reaction of 5-aminoindazole, barbituric acid, and an aldehyde under mild reaction conditions. The reaction is typically carried out in ethanol as the solvent and may involve the use of a deep eutectic mixture as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of non-hazardous solvents and catalysts is preferred to enhance the eco-compatibility of the process .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidoazepine compounds .

Scientific Research Applications

6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one include:

Uniqueness

This compound is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-6-1-3-9-4-2-7(6)10-5-11-8/h5,9H,1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNFPZIIHKFPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676979
Record name 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46001-09-6
Record name 1,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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